tert-butyl N-[2-methyl-1-(pyrimidine-2-sulfonyl)propan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[2-methyl-1-(pyrimidine-2-sulfonyl)propan-2-yl]carbamate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a pyrimidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-methyl-1-(pyrimidine-2-sulfonyl)propan-2-yl]carbamate typically involves multiple steps, including the formation of the pyrimidine ring, sulfonylation, and carbamate formation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. For instance, the preparation of the pyrimidine ring may involve the condensation of appropriate precursors under acidic or basic conditions, followed by sulfonylation using sulfonyl chlorides in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of environmentally benign reagents and solvents is crucial for sustainable industrial practices .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-methyl-1-(pyrimidine-2-sulfonyl)propan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
tert-Butyl N-[2-methyl-1-(pyrimidine-2-sulfonyl)propan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-methyl-1-(pyrimidine-2-sulfonyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the pyrimidine ring can participate in hydrogen bonding and π-π interactions with target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-methyl-1-phenylpropyl)carbamate
Comparison: While these compounds share the tert-butyl carbamate moiety, tert-butyl N-[2-methyl-1-(pyrimidine-2-sulfonyl)propan-2-yl]carbamate is unique due to the presence of the pyrimidine ring and sulfonyl group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C13H21N3O4S |
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Molecular Weight |
315.39 g/mol |
IUPAC Name |
tert-butyl N-(2-methyl-1-pyrimidin-2-ylsulfonylpropan-2-yl)carbamate |
InChI |
InChI=1S/C13H21N3O4S/c1-12(2,3)20-11(17)16-13(4,5)9-21(18,19)10-14-7-6-8-15-10/h6-8H,9H2,1-5H3,(H,16,17) |
InChI Key |
MZJLUFGEEPVQNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CS(=O)(=O)C1=NC=CC=N1 |
Origin of Product |
United States |
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